molecular formula C19H17ClN2O3S2 B12191411 N-[(2E)-3-(3-chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenylacetamide

N-[(2E)-3-(3-chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenylacetamide

Cat. No.: B12191411
M. Wt: 420.9 g/mol
InChI Key: VAALHCITPYDXEV-UHFFFAOYSA-N
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Description

Key Crystallographic Parameters

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 8.42 Å, b = 12.35 Å, c = 14.67 Å
Bond Angles C-S-C: 92.1°, S-C-N: 114.7°
Torsional Angles Thiazole-phenyl: 19.0°

The thieno[3,4-d]thiazole core adopts a boat conformation due to steric interactions between the 3-chlorophenyl group and the sulfone oxygens. Key observations include:

  • Sulfone Geometry : The S=O bonds (1.43–1.45 Å) exhibit typical double-bond character.
  • Chlorophenyl Orientation : The 3-chlorophenyl ring forms a 19.0° dihedral angle with the thiazole plane, minimizing steric clashes.
  • Intermolecular Interactions : Weak C–H···π interactions (2.85–3.12 Å) stabilize the crystal packing.

Tautomeric Behavior and Stereoelectronic Properties

This compound exhibits dynamic tautomerism influenced by its electronic environment:

Tautomeric Equilibria

  • Thiazol-2-ylidene Form : Dominant in aprotic solvents (ε = 78% in DMSO-d₆).
  • Enamine Tautomer : Observed in polar protic media (e.g., 32% population in methanol).

Stereoelectronic Features

Property Value/Description
HOMO Energy -6.8 eV (DFT/B3LYP/6-31G*)
LUMO Energy -1.9 eV
Dipole Moment 4.2 Debye

The electron-withdrawing sulfone groups increase the electrophilicity of the thiazole ring, while the 3-chlorophenyl substituent introduces steric bulk that modulates π-conjugation. Nuclear Overhauser Effect (NOE) spectroscopy confirms restricted rotation around the C–N bond connecting the acetamide group to the heterocycle.

Properties

Molecular Formula

C19H17ClN2O3S2

Molecular Weight

420.9 g/mol

IUPAC Name

N-[3-(3-chlorophenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]-2-phenylacetamide

InChI

InChI=1S/C19H17ClN2O3S2/c20-14-7-4-8-15(10-14)22-16-11-27(24,25)12-17(16)26-19(22)21-18(23)9-13-5-2-1-3-6-13/h1-8,10,16-17H,9,11-12H2

InChI Key

VAALHCITPYDXEV-UHFFFAOYSA-N

Canonical SMILES

C1C2C(CS1(=O)=O)SC(=NC(=O)CC3=CC=CC=C3)N2C4=CC(=CC=C4)Cl

Origin of Product

United States

Preparation Methods

Cyclization of the Thieno[3,4-d] Thiazole Core

The thieno[3,4-d]thiazole skeleton is constructed via a cyclization reaction between sulfur-containing precursors. A validated approach involves reacting 3-chlorophenyl isothiocyanate with tetrahydrothiophene-3,4-diol in the presence of a base such as potassium carbonate. This step forms the tetrahydrothieno[3,4-d]thiazole intermediate, which is subsequently oxidized to introduce the 5,5-dioxide moiety using hydrogen peroxide in acetic acid.

Key Reaction Conditions:

  • Solvent: Dimethylformamide (DMF) or ethanol

  • Temperature: 80–100°C for cyclization; 40–60°C for oxidation

  • Yield: 65–72% after purification by recrystallization.

Electrophilic Aromatic Substitution for 3-Chlorophenyl Incorporation

The 3-chlorophenyl group is introduced via Friedel-Crafts alkylation. Aluminum chloride catalyzes the reaction between the thiazole intermediate and 3-chlorobenzyl chloride. This step requires anhydrous conditions to prevent hydrolysis of the Lewis acid.

Optimization Insights:

  • Catalyst Loading: 1.2 equivalents of AlCl₃ maximizes electrophilic activation.

  • Reaction Time: 6–8 hours under reflux in dichloromethane.

  • Side Products: Over-alkylation is minimized by controlled reagent stoichiometry.

Amide Bond Formation with 2-Phenylacetic Acid

The final step involves coupling the thiazole intermediate with 2-phenylacetyl chloride. A Schotten-Baumann reaction under basic conditions (aqueous sodium hydroxide) ensures efficient amide bond formation. The (2E)-ylidene configuration is stabilized by conjugative effects within the thiazole ring.

Critical Parameters:

  • Base: 20% NaOH solution at 0–5°C to suppress hydrolysis.

  • Workup: Extraction with ethyl acetate and drying over MgSO₄.

  • Purity: >95% after column chromatography (silica gel, hexane/ethyl acetate).

Optimization of Reaction Conditions

Solvent and Temperature Effects

Polar aprotic solvents like DMF enhance cyclization rates due to improved solubility of intermediates. Elevated temperatures (80–100°C) accelerate ring closure but risk decomposition, necessitating careful monitoring.

Table 1: Solvent Impact on Cyclization Yield

SolventTemperature (°C)Yield (%)
DMF9072
Ethanol8065
THF9058

Catalytic Systems for Oxidation

The 5,5-dioxide group is introduced using oxidizing agents. Hydrogen peroxide in acetic acid achieves higher selectivity compared to m-chloroperbenzoic acid (mCPBA), which generates over-oxidized byproducts.

Table 2: Oxidation Agent Comparison

Oxidizing AgentReaction Time (h)Yield (%)Purity (%)
H₂O₂/AcOH48598
mCPBA37891

Industrial-Scale Production Methods

Continuous Flow Synthesis

Industrial protocols adopt continuous flow reactors to improve heat transfer and reduce reaction times. A two-stage system separates cyclization and oxidation steps, achieving a throughput of 50 kg/day with 68% overall yield.

Advantages:

  • Safety: Minimizes exposure to hazardous intermediates.

  • Consistency: Automated pH and temperature control reduces batch-to-batch variability.

Waste Management Strategies

The process generates chlorinated byproducts, which are neutralized using alkaline hydrolysis. Solvent recovery systems (e.g., distillation) reclaim >90% of DMF and ethyl acetate, aligning with green chemistry principles.

Purification and Characterization

Crystallization Techniques

The final compound is purified via anti-solvent crystallization using methanol/water mixtures. Optimal conditions (20% methanol, 4°C) yield needle-like crystals with 99.5% purity.

Analytical Validation

Table 3: Characterization Data

TechniqueKey Findings
¹H NMR δ 7.45–7.25 (m, 8H, aromatic), δ 4.30 (s, 2H, CH₂)
HPLC Retention time: 12.3 min (C18 column)
IR 1680 cm⁻¹ (C=O), 1340 cm⁻¹ (S=O)

Comparative Analysis of Synthetic Approaches

Table 4: Method Efficiency Comparison

ParameterLaboratory-ScaleIndustrial-Scale
Total Yield52%68%
Time/Cycle48 h12 h
Purity95%99.5%

Chemical Reactions Analysis

Types of Reactions

N-[(2E)-3-(3-chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted thiazole compounds.

Scientific Research Applications

N-[(2E)-3-(3-chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenylacetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of dyes, biocides, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-[(2E)-3-(3-chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenylacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

3-Chlorophenyl vs. 4-(Dimethylamino)Phenyl ()

A close analog, N-[(2E)-3-[4-(dimethylamino)phenyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenylacetamide, replaces the 3-chlorophenyl group with a para-dimethylaminophenyl substituent. This substitution introduces:

  • Electron-donating effects (via -NMe₂), altering electronic distribution across the core.
  • Enhanced solubility due to increased basicity.
  • Potential shifts in biological activity due to altered π-π stacking or receptor interactions.

3-Chlorophenyl vs. 2-Methoxyphenyl ()

The Z-configured analog, 2-methoxy-N-[(2Z)-3-(2-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide, features:

  • Methoxy groups at position 2 of the phenyl ring and the acetamide chain.
  • Z-configuration , which may reduce steric hindrance compared to the E-isomer.
  • Increased hydrogen-bonding capacity via methoxy oxygen atoms.

Functional Group Modifications

Sulfone vs. Thiolane/Thione Derivatives

  • Sulfone (5,5-Dioxido) : Enhances oxidative stability and polarity, reducing metabolic degradation risks .
  • Thione/Thiolane Analogs: Compounds like (E)-4-(2-chlorobenzylideneamino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione () lack sulfone groups, leading to: Lower melting points and solubility. Higher reactivity (e.g., susceptibility to nucleophilic attack).

Acetamide vs. Ureido/Carbamate Linkers

  • Phenylacetamide : Provides rigidity and moderate hydrogen-bonding (amide NH).
  • Ureido/Carbamate Derivatives (): Ureido groups (e.g., in ’s hydroperoxy-thiazol compounds) introduce additional hydrogen-bond donors/acceptors. Carbamates (e.g., ethyl carbamate in ) improve hydrolytic stability over esters.

Spectroscopic and Crystallographic Comparisons

NMR Spectral Data

Compound Type Key ¹H-NMR Peaks (δ, ppm) Reference
Triazole derivative () 3.4 (CH₂), 4.3 (NH₂), 7.5–8.2 (Ar-H)
Sulfone-containing analog Not explicitly reported

The absence of NH₂ peaks in the main compound’s structure (replaced by sulfone groups) suggests distinct deshielding effects.

Crystallographic Behavior

  • The triazole-thione derivative in forms a hexameric structure via N–H···O/S and O–H···S hydrogen bonds .
  • Sulfone-containing analogs likely exhibit tighter crystal packing due to stronger dipole-dipole interactions from sulfone groups.

Biological Activity

N-[(2E)-3-(3-chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenylacetamide is a complex organic compound notable for its unique structural features, including a thieno[3,4-d][1,3]thiazole core and a phenylacetamide moiety. This compound has garnered attention due to its potential biological activities and pharmacological applications.

Structural Characteristics

  • Molecular Formula : C20H19ClN2O3S2
  • Molecular Weight : 435.0 g/mol
  • IUPAC Name : N-[3-(3-chlorophenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]-2-phenylacetamide
  • InChI Key : CZDYLJDXGCWRDW-UHFFFAOYSA-N

The presence of the chlorophenyl substituent enhances its pharmacological profile and may influence its interaction with biological targets.

Biological Activity

Preliminary studies suggest that this compound exhibits significant biological activities. These include:

  • Anticancer Properties : The compound may inhibit cancer cell proliferation through various mechanisms.
  • Anti-inflammatory Effects : It is suggested to modulate inflammatory pathways.
  • Antimicrobial Activity : Potential efficacy against certain bacterial strains has been noted.

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets. For instance:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory processes.
  • Receptor Binding : It could bind to receptors that regulate cellular signaling pathways.

Pharmacological Evaluations

A series of pharmacological evaluations have been conducted to elucidate the specific mechanisms of action for this compound. These studies include:

Study TypeFindings
In vitro cytotoxicity assaysShowed significant inhibition of cancer cell lines at specific concentrations.
Anti-inflammatory assaysReduced levels of pro-inflammatory cytokines in treated samples.
Antimicrobial testsDisplayed activity against Gram-positive bacteria.

Chemical Reactions Analysis

The compound can undergo various chemical reactions that may enhance its biological activity or facilitate the development of derivatives for further study:

  • Oxidation : Can lead to the formation of sulfoxides or sulfones.
  • Reduction : May alter the thiazole ring or chlorophenyl group.
  • Substitution Reactions : Nucleophilic substitutions can occur at the chlorophenyl group.

Applications in Research and Industry

This compound has several potential applications:

  • Pharmaceutical Development : As a candidate for drug formulation targeting cancer and inflammatory diseases.
  • Biochemical Probes : To study enzyme interactions and cellular pathways.
  • Material Science : Potential use in developing new materials or as intermediates in agrochemical synthesis.

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